molecular formula C10H12OS B14849795 (3-Cyclopropoxyphenyl)(methyl)sulfane

(3-Cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14849795
M. Wt: 180.27 g/mol
InChI Key: YKLAJVBLCPRHDD-UHFFFAOYSA-N
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Description

(3-Cyclopropoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a cyclopropoxy group (-O-cyclopropyl) at the 3-position and a methylsulfanyl (-S-CH₃) group.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-cyclopropyloxy-3-methylsulfanylbenzene

InChI

InChI=1S/C10H12OS/c1-12-10-4-2-3-9(7-10)11-8-5-6-8/h2-4,7-8H,5-6H2,1H3

InChI Key

YKLAJVBLCPRHDD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxyphenyl)(methyl)sulfane can be achieved through a copper-catalyzed Chan-Lam cyclopropylation reaction. This method involves the use of potassium cyclopropyl trifluoroborate and phenol nucleophiles, catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant . The reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxyphenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound’s alkyl-oxygen bonds undergo fission, allowing it to react within the intracellular milieu . This reactivity can lead to the formation of new chemical bonds and the modification of biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Structural Features and Sulfur Content

The sulfur atom in (3-Cyclopropoxyphenyl)(methyl)sulfane exists in the sulfane sulfur state (S⁰ or S⁻¹), similar to other bioactive organosulfur compounds. Key structural comparisons with analogous molecules are summarized below:

Compound Core Structure Substituents/Functional Groups Sulfur Atoms Biological Relevance
This compound Phenyl ring 3-Cyclopropoxy, methylsulfanyl 1 (S⁰/S⁻¹) Potential redox modulation
Foliogarlic disulfanes (1–3) Tetrahydrodifurofuran skeleton 2-Propenyl disulfane (-S-S-CH₂CH₂CH₂) 2 (S⁰/S⁻¹) Antioxidant, anti-cancer
Foliogarlic trisulfanes (4–5) Tetrahydrodifurofuran skeleton 2-Propenyl trisulfane (-S-S-S-CH₂CH₂CH₂) 3 (S⁰/S⁻¹) Enhanced bioactivity
Diallyl disulfide Allyl chains Two allyl (-CH₂CHCH₂) groups 2 (S⁰) Antimicrobial, anti-inflammatory
Trans-2-Methyl-4-N-Butylthiane S,S-Dioxide Thiane ring (saturated 6-membered sulfur ring) Methyl, butyl groups, sulfone (-SO₂) 1 (S⁶⁺) Unclear; structural novelty

Key Observations :

  • Sulfur Count: Compounds with multiple sulfane sulfur atoms (e.g., trisulfanes ) exhibit stronger antioxidant and anti-cancer effects compared to monosulfanes like this compound.
  • Substituent Effects : The cyclopropoxy group in the target compound introduces steric hindrance and electronic effects distinct from allyl or propenyl chains in garlic-derived sulfanes .
  • Ring Systems : Unlike furan or thiane-based analogs, the phenyl ring in the target compound may enhance aromatic interactions in biological systems .

Reactivity and Sulfane Sulfur Transfer

Sulfane sulfur compounds can transfer labile sulfur atoms to thiols, forming persulfides (-SSH) . While this compound contains a single sulfane sulfur atom, its reactivity depends on the stability of the methylsulfanyl group. In contrast, polysulfides (e.g., H₂Sₙ, n>1) and persulfides exhibit higher sulfur-donating capacity, directly influencing H₂S signaling pathways . For example:

  • Garlic trisulfanes : Generate H₂S via sulfur transfer, contributing to mitochondrial bioenergetics .
  • Cocaine metabolism : Alters sulfane sulfur levels, suggesting competition for sulfur pools in vivo .

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